(E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-PHENYL-2-PROPENAMIDE
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Overview
Description
(E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-PHENYL-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes a benzodioxole moiety and a phenyl group connected through a propenamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-PHENYL-2-PROPENAMIDE typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with an appropriate amine, followed by a coupling reaction with a phenylpropenoic acid derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The benzodioxole and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-PHENYL-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines: These compounds share the benzodioxole moiety and exhibit similar structural features but differ in their functional groups and overall molecular interactions .
Uniqueness
(E)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-PHENYL-2-PROPENAMIDE is unique due to its specific combination of the benzodioxole and phenyl groups connected through a propenamide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(9-7-13-4-2-1-3-5-13)18-11-14-6-8-15-16(10-14)21-12-20-15/h1-10H,11-12H2,(H,18,19)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHFQRBROLTNGQ-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49647409 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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